molecular formula C17H19N3O2 B3745474 N-benzyl-2-(4-morpholinyl)nicotinamide

N-benzyl-2-(4-morpholinyl)nicotinamide

Cat. No.: B3745474
M. Wt: 297.35 g/mol
InChI Key: HEMSUNYVNAQAIP-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-morpholinyl)nicotinamide is a synthetic nicotinamide derivative characterized by a benzyl group attached to the nitrogen atom of the nicotinamide core and a 4-morpholinyl substituent at the 2-position of the pyridine ring. The morpholine ring contributes to enhanced solubility and bioavailability, while the benzyl group may influence lipophilicity and target binding affinity .

Properties

IUPAC Name

N-benzyl-2-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(19-13-14-5-2-1-3-6-14)15-7-4-8-18-16(15)20-9-11-22-12-10-20/h1-8H,9-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMSUNYVNAQAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide () shares structural motifs with N-benzyl-2-(4-morpholinyl)nicotinamide, including the nicotinamide core and a morpholine substituent. However, key differences include:

  • Substituent Type and Position : The former features a sulfonyl-linked benzothiazole group at the 6-position of the benzothiazole ring, whereas the latter has a benzyl group directly attached to the nitrogen of the nicotinamide and a morpholine at the pyridine’s 2-position.

Physicochemical Properties

Compound Molecular Formula Average Mass (g/mol) Key Substituents
This compound Not provided¹ ~300–350 (estimated) Benzyl, 2-morpholinyl
N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide C₁₇H₁₆N₄O₄S₂ 404.459 Sulfonyl-benzothiazole, 4-morpholinyl

The benzothiazole-sulfonyl group in likely reduces solubility in polar solvents compared to the benzyl-morpholinyl analog due to increased steric bulk and sulfur-containing groups. This aligns with extraction solvent optimizations in , where 10% methanol-water was selected for nicotinamide analogs, suggesting moderate hydrophilicity for such compounds .

Analytical Performance

highlights a UPLC-MS/MS method for detecting nicotinamide analogs, achieving a linear range with correlation coefficients >0.996 and limits of detection (LOD) as low as 0.075 μg/mL. Recovery rates (84.6–108.6%) and precision (RSD 2.1–8.7%) reported in suggest robust performance for structurally diverse analogs, implying applicability to the target compound with minor modifications .

Functional and Regulatory Implications

Regulatory methods like those in are critical for quality control, as structural variations in nicotinamide analogs (e.g., substituent polarity) influence extraction efficiency and detection limits in commercial products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-morpholinyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(4-morpholinyl)nicotinamide

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